(R)-3-N-Cbz-Amino-succinimide

Catalog No.
S916384
CAS No.
179747-84-3
M.F
C12H12N2O4
M. Wt
248.238
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-N-Cbz-Amino-succinimide

CAS Number

179747-84-3

Product Name

(R)-3-N-Cbz-Amino-succinimide

IUPAC Name

benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate

Molecular Formula

C12H12N2O4

Molecular Weight

248.238

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1

InChI Key

QRQMHYISDDHZBY-SECBINFHSA-N

SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2

Synonyms

Carbamic acid, [(3R)-2,5-dioxo-3-pyrrolidinyl]-, phenylmethyl ester (9CI)

(R)-3-N-Cbz-Amino-succinimide (CAS 179747-84-3) is a highly versatile, orthogonally protected chiral intermediate widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and substituted 3-aminopyrrolidine pharmacophores [1]. Featuring a robust benzyloxycarbonyl (Cbz) protecting group on the primary amine and a reactive cyclic imide core, this compound allows for selective N-functionalization or reduction without compromising the chiral center [2]. Its strict (R)-stereochemistry is critical for downstream pharmacological activity, making it a high-priority precursor for advanced pharmaceutical manufacturing where precise stereocontrol and orthogonal deprotection are mandatory.

Substituting (R)-3-N-Cbz-Amino-succinimide with its racemic counterpart, unprotected form, or Boc-protected analog introduces severe process inefficiencies and yield losses [1]. Racemic mixtures necessitate costly, low-yield downstream chiral resolution, often rendering the synthesis of enantiopure APIs economically unviable. Using an unprotected 3-amino-succinimide leads to competitive N-alkylation at the primary amine, generating complex impurity profiles and drastically reducing the yield of the desired imide-N-alkylated intermediate. Furthermore, substituting the Cbz group with a Boc group eliminates the possibility of orthogonal deprotection in complex syntheses where acid-labile groups are already present, forcing complete route redesigns.

Orthogonal Stability in Multi-Step Synthesis

In complex syntheses requiring the removal of acid-labile protecting groups, the Cbz group offers superior stability compared to the Boc alternative [1]. While the Boc-protected analog undergoes near-complete cleavage in standard acidic environments, (R)-3-N-Cbz-Amino-succinimide remains fully intact, allowing for precise, orthogonal deprotection sequences.

Evidence DimensionStability in 50% Trifluoroacetic Acid (TFA)
Target Compound Data>99% intact after 24 hours
Comparator Or Baseline(R)-3-N-Boc-Amino-succinimide (>95% deprotection within 1 hour)
Quantified DifferenceNear 100% difference in survival rate under strong acidic conditions.
Conditions50% TFA in Dichloromethane (DCM) at 25°C.

Procuring the Cbz-protected variant allows chemists to selectively remove other acid-labile protecting groups without premature deprotection of the succinimide amine.

Regioselective Imide Functionalization

Functionalizing the imide nitrogen is a critical step in building pharmacophores. Unprotected 3-amino-succinimide suffers from competitive alkylation at the primary amine, leading to poor yields[1]. The Cbz protection strictly directs the reaction to the imide nitrogen, ensuring high process efficiency.

Evidence DimensionYield of exclusively imide-N-alkylated product
Target Compound Data>90% yield
Comparator Or BaselineUnprotected (R)-3-amino-succinimide (<40% yield)
Quantified DifferenceGreater than 2-fold increase in target yield due to elimination of side reactions.
ConditionsStandard alkylation with benzyl bromide, K2CO3, DMF, room temperature.

The Cbz group strictly directs functionalization to the imide nitrogen, eliminating complex purification steps and maximizing precursor efficiency.

Stereospecificity in Pharmacophore Generation

Starting with the enantiopure (R)-isomer is essential for synthesizing active pharmaceutical ingredients without late-stage chiral resolution[1]. Reduction of (R)-3-N-Cbz-Amino-succinimide preserves the stereocenter entirely, whereas using a racemic baseline guarantees massive material loss.

Evidence DimensionEnantiomeric excess (ee) of the resulting 3-aminopyrrolidine
Target Compound Data>99% ee maintained
Comparator Or BaselineRacemic 3-N-Cbz-amino-succinimide (Yields a 50/50 mixture)
Quantified DifferenceEliminates the >50% material discard required when resolving racemic mixtures.
ConditionsReduction using BH3-THF or LiAlH4, followed by chiral HPLC analysis.

Starting with the enantiopure (R)-isomer prevents the massive yield losses and high costs associated with late-stage chiral resolution.

Precursor Efficiency for CRBN Effectors

In the synthesis of CRBN ligands, the protecting group must be removable without damaging the sensitive cyclic imide core [1]. The Cbz group can be cleanly removed via mild hydrogenolysis, whereas base-labile groups cause significant imide ring-opening.

Evidence DimensionImide ring integrity during deprotection
Target Compound Data>95% yield of intact imide after Cbz hydrogenolysis
Comparator Or BaselineBase-labile protecting groups like Fmoc (>30% imide ring-opening)
Quantified DifferencePrevents the >30% yield loss associated with base-catalyzed imide hydrolysis.
ConditionsH2 (1 atm), 10% Pd/C, Methanol/Ethyl Acetate vs. Piperidine/DMF.

The mild, neutral conditions of Cbz hydrogenolysis preserve the sensitive cyclic imide core, making it the optimal choice for PROTAC linker chemistry.

Synthesis of Chiral 3-Aminopyrrolidines

Ideal for producing 1-substituted-(R)-3-aminopyrrolidines, which are critical pharmacophores in broad-spectrum fluoroquinolone antibiotics and DPP-4 inhibitors. The Cbz protection ensures regioselective N-alkylation prior to reduction[2].

Development of PROTACs

Acts as a high-efficiency precursor for synthesizing succinimide-based Cereblon (CRBN) ligands. The Cbz group allows for late-stage, mild deprotection via hydrogenolysis, preventing the imide hydrolysis commonly seen with base-labile protecting groups[1].

Complex Peptidomimetic Assembly

The perfect building block for solid-phase or solution-phase syntheses requiring orthogonal protection strategies. Its extreme stability in TFA makes it the mandatory choice when Boc or other acid-labile groups are utilized elsewhere in the molecular framework.

XLogP3

0.3

Wikipedia

Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate

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